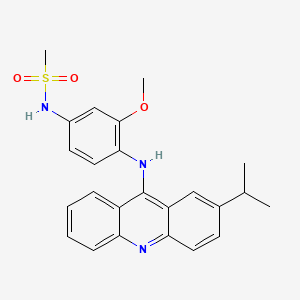
Methanesulfonanilide, 4'-((2-isopropyl-9-acridinyl)amino)-3'-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acridine moiety, which is a tricyclic aromatic system, and a methanesulfonanilide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the acridine core, followed by the introduction of the isopropyl group and the methoxy group. The final step involves the attachment of the methanesulfonanilide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, along with appropriate solvents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in the formation of new compounds with altered functional groups.
Scientific Research Applications
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- can be compared with other similar compounds, such as:
Methanesulfonanilide derivatives: These compounds share the methanesulfonanilide group but differ in other functional groups, leading to variations in their properties and applications.
Acridine derivatives: Compounds with the acridine moiety exhibit similar aromatic characteristics but may have different substituents, affecting their chemical and biological behavior.
The uniqueness of Methanesulfonanilide, 4’-((2-isopropyl-9-acridinyl)amino)-3’-methoxy- lies in its specific combination of functional groups, which imparts distinct properties and makes it valuable for various scientific and industrial applications.
Properties
CAS No. |
79453-37-5 |
|---|---|
Molecular Formula |
C24H25N3O3S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[3-methoxy-4-[(2-propan-2-ylacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H25N3O3S/c1-15(2)16-9-11-21-19(13-16)24(18-7-5-6-8-20(18)25-21)26-22-12-10-17(14-23(22)30-3)27-31(4,28)29/h5-15,27H,1-4H3,(H,25,26) |
InChI Key |
UBTXMGWRYKDCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C3=CC=CC=C3N=C2C=C1)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















